molecular formula C12H11ClN2O2 B1484324 6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-19-0

6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484324
CAS No.: 2098074-19-0
M. Wt: 250.68 g/mol
InChI Key: IOKWLOZUSCNHNT-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-dione derivative characterized by a 2-chlorophenyl substituent at position 6 and an ethyl group at position 2. This scaffold is structurally related to pharmacologically active compounds, particularly those targeting neurological or inflammatory pathways.

Properties

IUPAC Name

6-(2-chlorophenyl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKWLOZUSCNHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Less and Catalyzed Condensation Synthesis

A notable method reported involves the reaction of urea or thiourea with 2-chlorobenzaldehyde and ethyl acetoacetate under solvent-less conditions using copper(II) chloride dihydrate (CuCl₂·2H₂O) as a catalyst. This method offers several advantages:

The general reaction scheme is:

$$
\text{Urea} + \text{2-chlorobenzaldehyde} + \text{ethyl acetoacetate} \xrightarrow[\text{solvent-less}]{\text{CuCl}2 \cdot 2H2O} \text{6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione}
$$

Research findings indicate that the presence of CuCl₂·2H₂O catalyzes the condensation efficiently, providing the target compound with good purity as confirmed by NMR spectral data.

Carbamate and 2-Hydroxycarboxylic Acid Ester Route

Another advanced synthetic route involves the reaction of carbamates with 2-hydroxycarboxylic acid esters at elevated temperatures (80–250 °C), optionally in the presence of catalysts such as tertiary amines or metal salts (e.g., lead acetate, copper acetate). This method is more general for preparing oxazolidine-2,4-diones but can be adapted for tetrahydropyrimidine derivatives with appropriate substituents.

  • Starting materials : Carbamates derived from 2-chlorophenyl isocyanate and alcohols.
  • Reaction conditions : Heating at 120–225 °C, sometimes with catalysts like tributylamine.
  • Solvent use : Can be solvent-free or use solvents like toluene, xylene, or cyclohexane to facilitate azeotropic removal of byproduct alcohols.
  • Catalysts : Tertiary amines preferred for lowering reaction temperature and improving yield.
  • Byproduct removal : Alcohols formed during the reaction are removed by distillation to drive the reaction toward completion.

This method allows precise control over substituents and yields high purity products suitable for further applications.

Comparative Data Table of Preparation Methods

Parameter Solvent-Less CuCl₂·2H₂O Catalyzed Method Carbamate + 2-Hydroxycarboxylic Acid Ester Method
Starting materials Urea, 2-chlorobenzaldehyde, ethyl acetoacetate Carbamate (from 2-chlorophenyl isocyanate + alcohol), 2-hydroxycarboxylic acid ester
Catalyst CuCl₂·2H₂O Tertiary amines (e.g., tributylamine), metal salts (lead acetate, copper acetate)
Solvent None (solvent-less) Optional (toluene, xylene, cyclohexane, etc.)
Reaction temperature Mild to moderate (not explicitly stated, typically ~80–120 °C) 80–250 °C (preferably 120–225 °C)
Reaction time Rapid (minutes to hours) Several hours depending on temperature and catalyst
Yield Excellent Good to excellent
Purity confirmation NMR spectroscopy NMR, melting point, distillation purity
Environmental impact Low solvent use, economic Possible solvent use, but efficient alcohol removal
Advantages Simple, fast, eco-friendly Versatile, high purity, catalyst flexibility
Disadvantages Catalyst required, limited to certain substrates High temperature, longer reaction time

Detailed Research Findings

  • Spectral Characterization : Both methods yield compounds whose structures are confirmed by ^1H and ^13C NMR spectroscopy, showing characteristic peaks consistent with the tetrahydropyrimidine-2,4-dione framework and the 2-chlorophenyl substituent.

  • Catalyst Effects : CuCl₂·2H₂O catalysis in the solvent-less method significantly accelerates the reaction and improves yield compared to uncatalyzed or other metal catalysts. In the carbamate method, tertiary amines like tributylamine reduce the required temperature and improve conversion efficiency.

  • Reaction Optimization : Stoichiometric balance of reactants is crucial. In the carbamate method, removing the alcohol byproduct by distillation is essential to push the reaction forward. Use of packed distillation columns enhances this removal, improving yield and purity.

  • Scalability : Both methods are amenable to scale-up. The solvent-less method is particularly attractive for large-scale synthesis due to reduced solvent handling. The carbamate method’s high temperature and catalyst flexibility allow adaptation for industrial processes.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrimidines or other derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the chloro group on the phenyl ring enhances its activity against various bacterial strains. For instance, derivatives of tetrahydropyrimidine compounds have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications at specific positions can lead to improved efficacy .

Anticancer Properties

Research has indicated that tetrahydropyrimidines exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Compounds similar to 6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been studied for their ability to target specific cancer pathways, making them potential candidates for further development as anticancer drugs .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some derivatives have demonstrated anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process, providing a basis for their use in treating inflammatory diseases .

Synthesis of Novel Derivatives

The synthesis of this compound can serve as a precursor for generating various substituted derivatives with enhanced biological activity. Cyclocondensation reactions involving this compound have yielded multiple novel pyrimidine derivatives with promising pharmacological profiles .

Methodology for Synthesis

The synthesis typically involves a multi-step process starting from readily available precursors. For example:

  • Formation of the Tetrahydropyrimidine Core : The initial step often involves the condensation of urea or thiourea with appropriate aldehydes and ketones.
  • Chlorination : Subsequent chlorination introduces the chloro group on the phenyl ring.
  • Functionalization : Further functionalization can be achieved through various chemical reactions such as alkylation or acylation to enhance the compound's activity .

Case Studies

StudyObjectiveFindings
Zayed et al. (2013)Synthesis of quinazolinone derivativesIdentified significant antibacterial activity linked to structural modifications similar to those in tetrahydropyrimidines .
Rajasekaran et al. (2019)Evaluation of antimicrobial effectsDemonstrated broad-spectrum activity against fungi and bacteria for synthesized tetrahydropyrimidine derivatives .
Desai et al. (2020)Anti-inflammatory potentialFound that certain derivatives effectively reduced inflammation markers in vitro .

Mechanism of Action

The mechanism by which 6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name (CAS/Reference) Substituents Molecular Formula Molecular Weight Key Features
Target Compound 6-(2-Cl-Ph), 3-ethyl C₁₂H₁₁ClN₂O₂ 250.68 g/mol Ethyl group enhances lipophilicity; 2-Cl-Ph improves aromatic interactions.
6-(2-Cl-Ph)-3-methyl-THPMD (2097957-34-9) 6-(2-Cl-Ph), 3-methyl C₁₁H₉ClN₂O₂ 236.66 g/mol Smaller methyl group reduces steric hindrance; lower molecular weight.
6-[4-(3-Cl-Ph)piperazinyl]-3-cyclohexyl-THPMD (863588-32-3) 6-(3-Cl-Ph-piperazinyl), 3-cyclohexyl C₂₀H₂₅ClN₄O₂ 392.89 g/mol Piperazine ring introduces basicity; cyclohexyl increases hydrophobicity.
1-(4-Cl-Ph)-4,4,6-trimethyl-DHPMT (N/A) 1-(4-Cl-Ph), 4,4,6-trimethyl, thione C₁₃H₁₅ClN₂S 266.79 g/mol Thione substitution alters electronic properties; antibacterial activity.

Notes:

  • Lipophilicity : The ethyl group in the target compound likely improves membrane permeability compared to the methyl analog .
  • Electronic Effects : Thione substitution in dihydropyrimidine-2-thiones (e.g., ) enhances hydrogen-bonding capacity, affecting target interactions.
Anti-inflammatory and Analgesic Potential
  • Pyrazolo-pyrimidine Derivatives : Compounds like 4-(2-chlorophenyl)-1,4-dihydropyrazolo[3,4-d]pyrimidine () exhibit anti-inflammatory activity via COX-2 inhibition, suggesting that the 2-chlorophenyl group may contribute to binding affinity in similar pathways .
  • Dihydropyrimidine-thiones : 1-(4-Chlorophenyl)-4,4,6-trimethyl-dihydropyrimidine-2-thione () demonstrates antibacterial and anti-inflammatory properties, though its thione moiety distinguishes it from the dione core .
Herbicidal Activity
  • Tetrahydropyrimidine-dione Derivatives : Patent WO2015040409 () describes 3-phenyl derivatives as herbicides, indicating that substituent choice (e.g., ethyl vs. phenyl) can shift applications from pharmaceutical to agrochemical .

Biological Activity

6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that belongs to the tetrahydropyrimidine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions starting from appropriate precursors such as 2-chlorobenzaldehyde and ethyl acetoacetate. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity.

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant anti-inflammatory properties. In a study evaluating various pyrimidine derivatives, compounds with substitutions at specific positions on the phenyl ring demonstrated enhanced anti-inflammatory effects. For instance, the presence of a chlorophenyl group at position C6 was found to increase the anti-inflammatory activity compared to other substituents .

Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundActivity (Inhibition %)Reference
6-(2-Chlorophenyl)-3-ethyl...68%
4-(Chlorophenyl)-2-oxo...72%
5-(Methoxyphenyl)-6-amino...65%

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. This is attributed to the electron-withdrawing effect of the chlorophenyl group which enhances its interaction with microbial membranes .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the tetrahydropyrimidine core significantly influence biological activity. The presence of halogen substituents (like chlorine) on the phenyl ring enhances both anti-inflammatory and antimicrobial activities. Conversely, substitutions that introduce steric hindrance or electron-donating groups tend to reduce efficacy.

Case Studies

  • Anti-inflammatory Study : A comprehensive study evaluated various substituted tetrahydropyrimidines for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The study found that compounds with a chlorophenyl moiety showed a marked reduction in edema compared to controls .
  • Antimicrobial Evaluation : In another case study focusing on antimicrobial properties, derivatives were tested against clinical isolates of resistant bacterial strains. The results indicated that the chlorinated derivatives exhibited superior activity compared to non-chlorinated counterparts .

Q & A

Q. What are the established synthetic routes for 6-(2-Chlorophenyl)-3-ethyl-tetrahydropyrimidinedione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thioureas with β-keto esters under acidic conditions. For optimization, reaction parameters such as solvent polarity (e.g., ethanol vs. acetone), temperature (60–80°C), and catalyst choice (e.g., HCl or Lewis acids) should be systematically varied. Monitoring reaction progress via TLC or HPLC ensures reproducibility. Reference Data :
SolventCatalystYield (%)Purity (%)Source
AcetoneThiocyanic acid80>95
EthanolHCl7590

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals based on coupling patterns and chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, ethyl group at δ 1.2–1.4 ppm).
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 281.05 for C₁₂H₁₂ClN₂O₂).
    Reference :

Q. What crystallization methods yield high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from acetone or ethanol at 4°C promotes crystal growth. For improved resolution, introduce hydrogen-bond donors (e.g., –NH groups) to stabilize lattice packing. Centrosymmetric dimers via N–H⋯S or N–H⋯O interactions are common . Reference :

Advanced Research Questions

Q. How do substituent variations at the 2-chlorophenyl or ethyl groups influence the compound's physicochemical properties?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., –CF₃) : Increase lipophilicity (logP) and alter π-π stacking interactions, as seen in analogs like 3-(4-ethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-thienopyrimidinedione .
  • Steric Effects : Bulky substituents (e.g., –OCH₃) reduce planarity, decreasing binding affinity to enzymes like dihydrofolate reductase.
    Reference Data :
SubstituentlogPMelting Point (°C)Bioactivity (IC₅₀, μM)
2-Cl-Ph2.8180–18212.5
4-CF₃-Ph3.5195–1978.2

Q. What computational methods are suitable for modeling the compound's interaction with biological targets?

  • Methodological Answer :
  • Docking (AutoDock Vina) : Predict binding modes to targets (e.g., kinases) using flexible ligand protocols.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .
    Reference :

Q. How can discrepancies in biological activity data between analogs be systematically investigated?

  • Methodological Answer :
  • Meta vs. Para Isomers : Compare dihedral angles (e.g., 86.6° in meta vs. 89.6° in para isomers) to assess conformational effects on receptor binding .
  • Assay Variability : Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) and normalize data to controls (e.g., % inhibition relative to DMSO).
    Reference :

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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